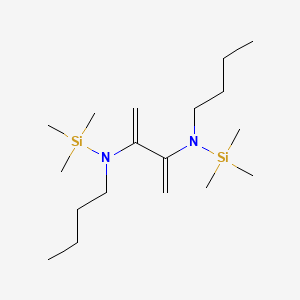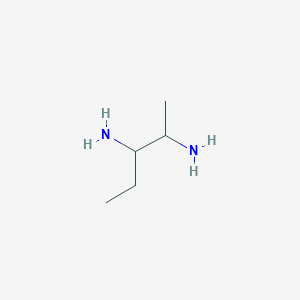
Pentane-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-2,3-diamine is an organic compound with the molecular formula C5H14N2. It is a type of diamine, which means it contains two amino groups (-NH2) attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2,3-pentanedione using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2,3-pentanedione. This process involves the use of a continuous flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso-pentane or nitro-pentane derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Pentane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers and as a curing agent in epoxy resins.
Wirkmechanismus
The mechanism by which pentane-2,3-diamine exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to a two-carbon chain.
1,3-Diaminopropane: Contains two amino groups attached to a three-carbon chain.
Cadaverine (Pentane-1,5-diamine): Similar to pentane-2,3-diamine but with amino groups at the 1 and 5 positions.
Uniqueness
This compound is unique due to the position of its amino groups on the 2 and 3 carbons of the pentane chain. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from other diamines.
Eigenschaften
CAS-Nummer |
115947-67-6 |
|---|---|
Molekularformel |
C5H14N2 |
Molekulargewicht |
102.18 g/mol |
IUPAC-Name |
pentane-2,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(7)4(2)6/h4-5H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
ZNUSBSVDROQNFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
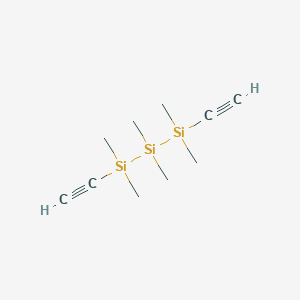
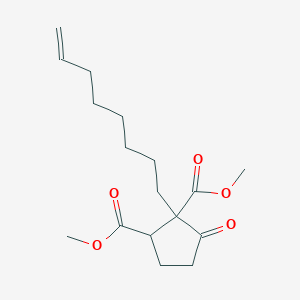
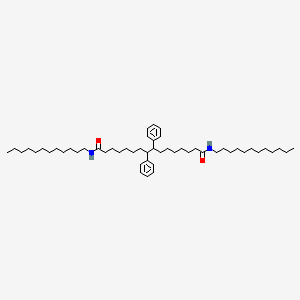
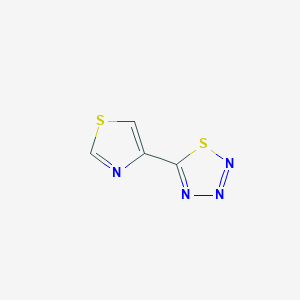
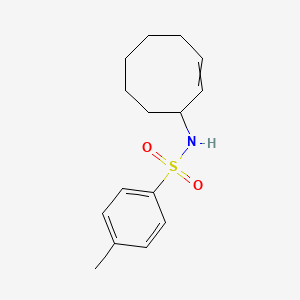
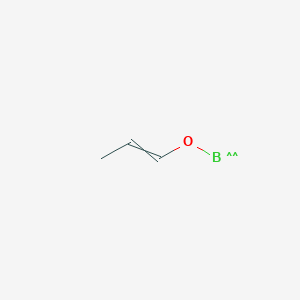
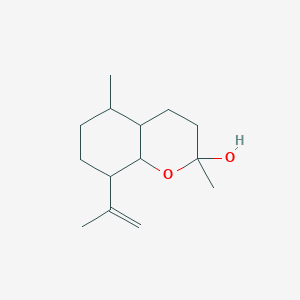
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
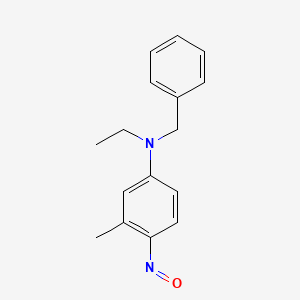
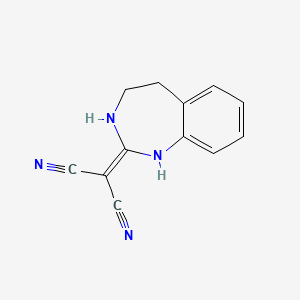
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
